Lazabemide

Descripción general

Descripción

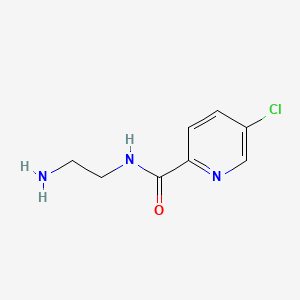

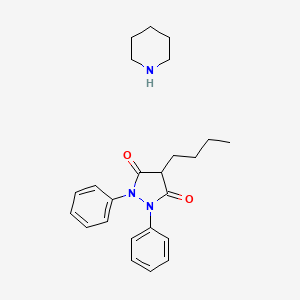

Lazabemide es un compuesto orgánico con la fórmula química C₈H₁₀ClN₃O y un peso molecular de 199.64 g/mol . Es un inhibidor reversible y selectivo de la monoamino oxidasa B (MAO-B), una enzima que descompone la dopamina en el cerebro . This compound se desarrolló inicialmente como un agente antiparkinsoniano pero nunca se comercializó .

Aplicaciones Científicas De Investigación

Química: Se utiliza como compuesto modelo para estudiar la inhibición de MAO-B y la cinética enzimática.

Biología: Investigado por sus efectos en el metabolismo de la dopamina y la neuroprotección.

Medicina: Explorado como un posible tratamiento para la enfermedad de Parkinson y otros trastornos neurodegenerativos.

Industria: Utilizado en el desarrollo de profármacos y otras formulaciones farmacéuticas

Mecanismo De Acción

Lazabemide ejerce sus efectos inhibiendo selectivamente la monoamino oxidasa B (MAO-B), una enzima responsable de la descomposición de la dopamina en el cerebro . Al inhibir MAO-B, this compound aumenta los niveles de dopamina, lo que puede ayudar a aliviar los síntomas de la enfermedad de Parkinson. La inhibición es reversible, lo que significa que la actividad enzimática vuelve a los niveles de referencia después de que se interrumpe el medicamento .

Safety and Hazards

Direcciones Futuras

While Lazabemide was never marketed, research has been conducted on the development of a prodrug with L-dopa to overcome the problems associated with L-dopa absorption . Further preclinical evaluation of the L-dopa–this compound prodrug should be undertaken with the aim of discovering prodrugs that may be advanced to the clinical stages of development .

Análisis Bioquímico

Biochemical Properties

Lazabemide interacts with the enzyme monoamine oxidase B (MAO-B). It acts as an inhibitor, slowing the depletion of dopamine stores in conditions like Parkinson’s disease and elevating dopamine levels produced by exogenously administered L-dopa . The interaction between this compound and MAO-B is anticipated to protect L-dopa against peripheral decarboxylation and possibly also enhance the membrane permeability of the prodrug .

Cellular Effects

This compound has been shown to have effects on various types of cells. For instance, it modestly decreases cell viability at high concentrations (100 μM) while enhancing IL-6 production in unstimulated Rheumatoid Arthritis Synovial Fibroblasts (RASFs) and decreasing IL-6 in TNF stimulated cells .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of the MAO-B enzyme. This inhibition is reversible and results in the slowing of dopamine depletion in conditions like Parkinson’s disease . This compound is linked at the carboxylate with the primary aminyl functional group of L-dopa via an amide, a strategy which is anticipated to protect L-dopa against peripheral decarboxylation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects. For instance, it has been observed that this compound causes a rapid and reversible inhibition of MAO-B activity in platelets . The duration of complete inhibition was dose-dependent and ranged from 16 h with 100 mg to 36 h with 350 mg .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the monoamine oxidase (MAO) system. It acts as an inhibitor of the MAO-B enzyme, affecting the metabolism of dopamine .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Lazabemide se puede sintetizar a través de un proceso de múltiples pasos. Un método común implica la reacción del ácido 5-cloropiridina-2-carboxílico con el éster tert-butílico del ácido N-(2-aminoetil)carbámico en presencia de carbonildiimidazol (CDI) en tetrahidrofurano (THF) bajo condiciones de reflujo . El compuesto resultante se hidroliza luego con ácido trifluoroacético en diclorometano, seguido del tratamiento con ácido clorhídrico etanólico para obtener this compound clorhidrato .

Métodos de producción industrial

La producción industrial de this compound implica rutas sintéticas similares pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, a menudo involucra pasos adicionales de purificación, como la recristalización y la cromatografía, para asegurar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones

Lazabemide experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar varios metabolitos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound.

Sustitución: Las reacciones de sustitución pueden ocurrir en el átomo de cloro u otros sitios reactivos de la molécula.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas o tioles en condiciones básicas.

Productos principales formados

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir metabolitos hidroxilados, mientras que las reacciones de sustitución pueden producir varios derivados con grupos funcionales modificados .

Comparación Con Compuestos Similares

Lazabemide se compara con otros inhibidores de MAO-B como selegilina, rasagilina y safinamida . Si bien la selegilina y la rasagilina son inhibidores irreversibles, this compound y safinamida son inhibidores reversibles. La inhibición reversible de this compound y su alta selectividad para MAO-B lo hacen único entre estos compuestos .

Lista de compuestos similares

- Selegilina

- Rasagilina

- Safinamida

- Toloxatona

- Clorguilina

- Pargilina

Propiedades

IUPAC Name |

N-(2-aminoethyl)-5-chloropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c9-6-1-2-7(12-5-6)8(13)11-4-3-10/h1-2,5H,3-4,10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZXRLKWWVNUZRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048294 | |

| Record name | Lazabemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103878-84-8 | |

| Record name | Lazabemide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103878-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lazabemide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103878848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lazabemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAZABEMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/420HD787N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Lazabemide interact with its target, MAO-B?

A1: this compound acts as a competitive and reversible inhibitor of MAO-B. [, , , , , ] It binds to the active site of the enzyme, preventing the binding and subsequent breakdown of monoamine neurotransmitters like dopamine. [, , , , ]

Q2: What are the downstream effects of MAO-B inhibition by this compound?

A2: Inhibiting MAO-B with this compound leads to increased levels of dopamine in the brain. [, , , ] This is particularly relevant in the context of Parkinson's disease, where dopamine deficiency contributes to motor symptoms. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C17H21ClN4O2 and a molecular weight of 348.84 g/mol. [, ]

Q4: Is there any spectroscopic data available for this compound?

A4: While specific spectroscopic data is not extensively discussed in the provided research, this compound's structural characterization likely involves techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS). [, ]

Q5: Does this compound possess any inherent catalytic properties?

A5: this compound itself does not exhibit catalytic properties. Its primary function is to inhibit the catalytic activity of MAO-B. [, , , ]

Q6: What are the primary applications of this compound based on its MAO-B inhibitory activity?

A6: this compound's primary application has been explored in the context of treating Parkinson's disease, aiming to alleviate motor symptoms by increasing dopamine levels. [, , , ] Additionally, its potential as a smoking cessation aid has been investigated. []

Q7: Have computational methods been employed in this compound research?

A7: Yes, molecular docking simulations have been utilized to understand how this compound interacts with the active site of MAO-B. [, , ] These simulations provide insights into the binding mode and potential structural modifications for enhanced activity.

Q8: How do structural modifications of this compound influence its activity and selectivity?

A8: Research indicates that specific structural features are crucial for this compound's MAO-B inhibitory activity and selectivity. [, , , , ] For instance, the presence of a substituted 4-(arylmethoxy)phenyl group significantly impacts its potency and selectivity towards MAO-B. []

Q9: What is known about the pharmacokinetic profile of this compound?

A9: Studies show that this compound is rapidly absorbed and eliminated, with a half-life of approximately 8-9 hours. [] It undergoes both linear and non-linear elimination pathways, and steady-state plasma concentrations are typically achieved after three days of twice-daily dosing. [, ]

Q10: How does the pharmacodynamic profile of this compound correlate with its pharmacokinetics?

A10: this compound's rapid onset and reversible inhibition of MAO-B aligns with its pharmacokinetic properties. [, ] The twice-daily dosing regimen aims to maintain continuous enzyme inhibition throughout the day, compensating for its relatively short half-life. []

Q11: What in vitro models have been used to study this compound's activity?

A11: In vitro studies have utilized enzyme assays with rat brain homogenates and recombinant human MAO isoforms to assess this compound's inhibitory potency and selectivity. [, , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

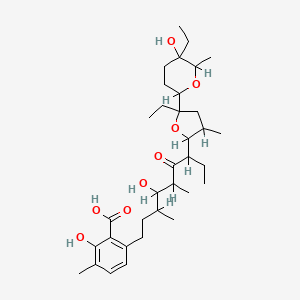

![[(3S,3aR,6Z,10Z,11aS)-4-acetyloxy-3,6,10-trimethyl-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1674523.png)

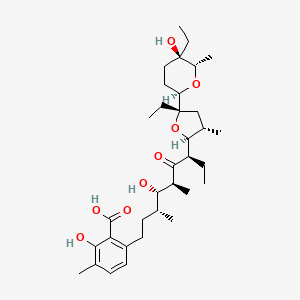

![[(4aR,7S,7aS)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1674537.png)